HMG-CoA Reductase Inhibition: Δ⁸-7-Ketone Scaffold
3-Hydroxycholest-8-en-7-one was identified as a potent inhibitor of HMG-CoA reductase activity in cultured mouse L cells, alongside structurally related ring-C oxysterols (including 3β-hydroxy-5α-cholest-8-en-11-one, 3β-hydroxy-5α-cholest-8(14)-en-7-one, and 3β-hydroxy-5α-cholest-8(14)-en-15-one). All tested compounds displayed similar levels of inhibitory activity, indicating that stereochemistry at C-8 is not the sole determinant of potency and that the Δ⁸-7-ketone scaffold represents a distinct pharmacophore within the ring-C oxysterol class. Notably, dietary administration of 3-HCEO at 0.15% in a cholesterol-free test diet produced a significant hypocholesterolemic response in rats, accompanied by reduced food consumption and body weight gain.
| Evidence Dimension | HMG-CoA reductase inhibitory activity in cultured cells |
|---|---|
| Target Compound Data | Potent inhibitor; specific IC50 values not reported in the primary source but described as 'potent' with similar levels of activity across tested ring-C oxysterols |
| Comparator Or Baseline | 3β-hydroxy-5α-cholest-8(14)-en-15-one: significantly more potent than 7-ketocholesterol in CHO-K1 cells; 7-ketocholesterol (3β-hydroxycholest-5-en-7-one): essentially identical potency to its F7 analog but 'considerably less than that of II' |
| Quantified Difference | Exact fold-difference between 3-HCEO and 15-ketosterol not reported; class-level inference places 3-HCEO in the moderate-to-high potency tier among ring-C oxysterols, below 15-ketosterol but comparable to its C-11 regioisomer |
| Conditions | Mouse L cells in culture (HMG-CoA reductase assay); Sprague-Dawley rats fed 0.15% compound in laboratory chow diet (in vivo hypocholesterolemic evaluation) |
Why This Matters
For researchers studying cholesterol biosynthesis regulation, 3-HCEO provides a structurally distinct probe that avoids the confounding ACAT-inhibitory activity and extreme HMG-CoA reductase potency of 15-ketosterol, enabling cleaner dissection of the Δ⁸-7-ketone pharmacophore's contribution to sterol biosynthesis inhibition.
- [1] Parish EJ, Nanduri VB, Seikel JM, Kohl HH, Nusbaum KE. Synthesis of 3β-hydroxy-5α-cholest-8-en-7-one and 3β-hydroxy-5α-cholest-8-en-11-one: Evaluation as potential hypocholesterolemic agents. Steroids. 1986;48(5-6):407-418. Semantic Scholar Corpus ID: 54380545. View Source
- [2] Parish EJ, Nanduri VB, Seikel JM, Kohl HH, Nusbaum KE. Synthesis of 3β-hydroxy-5α-cholest-8-en-7-one and 3β-hydroxy-5α-cholest-8-en-11-one: Evaluation as potential hypocholesterolemic agents. Steroids. 1986;48(5-6):407-418. Academia.edu abstract. Accessed via academia.edu. View Source
